Talipexole
CAS No.: 101626-70-4
Cat. No.: VC0001466
Molecular Formula: C10H15N3S
Molecular Weight: 209.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 101626-70-4 |
---|---|
Molecular Formula | C10H15N3S |
Molecular Weight | 209.31 g/mol |
IUPAC Name | 6-prop-2-enyl-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine |
Standard InChI | InChI=1S/C10H15N3S/c1-2-5-13-6-3-8-9(4-7-13)14-10(11)12-8/h2H,1,3-7H2,(H2,11,12) |
Standard InChI Key | DHSSDEDRBUKTQY-UHFFFAOYSA-N |
SMILES | C=CCN1CCC2=C(CC1)SC(=N2)N |
Canonical SMILES | C=CCN1CCC2=C(CC1)SC(=N2)N |
Chemical Properties and Structural Characteristics
Molecular Composition and Formulations
Talipexole (IUPAC name: 6-prop-2-enyl-4,5,7,8-tetrahydro- thiazolo[4,5-d]azepin-2-amine) exists in both free base (C₁₀H₁₅N₃S, molecular weight 209.31 g/mol) and dihydrochloride salt forms (C₁₀H₁₇Cl₂N₃S, molecular weight 282.23 g/mol) . The dihydrochloride formulation, commonly used clinically, enhances water solubility for oral administration. X-ray crystallography and NMR studies confirm its azepine-thiazole fused ring system, with the allyl group at position 6 critical for receptor binding .
Table 1: Key Chemical Properties
Property | Talipexole Base | Talipexole Dihydrochloride |
---|---|---|
Molecular Formula | C₁₀H₁₅N₃S | C₁₀H₁₅N₃S·2HCl |
Molecular Weight | 209.31 g/mol | 282.23 g/mol |
SMILES | NC1=NC2=C(CCN(CC=C)CC2)S1 | Cl.Cl.NC1=NC2=C(CCN(CC=C)CC2)S1 |
logP (Predicted) | 1.8 | N/A |
Water Solubility | Low | High (≥10 mg/mL) |
Synthesis Pathway
Pharmacological Mechanisms
Receptor Binding Profile
Talipexole demonstrates high affinity for dopamine D₂ (pKi = 7.43) and D₃ (pKi = 7.09) receptors, with moderate activity at α₂-adrenergic receptors (pKi = 6.48) . Its 100:1 selectivity for D₂ over D₁ receptors underlies its reduced propensity for dyskinesias compared to non-selective agonists.
Table 2: Receptor Affinity Data
Receptor Subtype | pKi Value | Functional Activity |
---|---|---|
Dopamine D₂ | 7.43 | Full agonist |
Dopamine D₃ | 7.09 | Partial agonist |
α₂-Adrenergic | 6.48 | Agonist |
5-HT₁A | 5.8 | Antagonist |
Neuroprotective Mechanisms
In paraquat-induced N27 cell models, Talipexole (1 μM) reduces apoptosis by 62% through:
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Mitochondrial pathway modulation: Upregulation of Bcl-xL (+40%) and inhibition of Bak activation (-75%) .
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Kinase regulation: Suppression of JNK1/2 and p38 phosphorylation while enhancing ERK1/2 and Akt pathways .
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Oxidative stress mitigation: 50% reduction in lipid peroxidation markers at 10 μM doses .
In MPTP-treated mice, chronic Talipexole administration (1 mg/kg/day) preserves 85% of striatal dopamine content versus 40% in controls, outperforming bromocriptine (65% preservation) .
Clinical Applications and Dosing
Parkinson’s Disease Management
The Japanese dosing protocol initiates therapy at 0.2–0.4 mg/day, titrating weekly by 0.4 mg to a maintenance range of 1.2–3.6 mg/day . Divided dosing is essential:
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<0.8 mg/day: Single morning dose
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0.8–1.2 mg/day: BID regimen
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1.2 mg/day: TID administration
Phase III trials demonstrated 34% improvement in UPDRS-III scores versus baseline, with particular efficacy in bradykinesia (41% reduction) and rigidity (38% improvement) .
Investigational Uses
Double-blind studies in Tourette syndrome (n=13) revealed poor tolerability due to sedation (85% incidence) and dizziness (62%), without significant tic reduction . Ongoing research explores its potential in:
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Restless legs syndrome: 50% reduction in PLMS index at 0.6 mg doses (p=0.03)
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Neuropathic pain: 30% VAS score reduction in diabetic neuropathy models
Adverse Effect Profile
Common Adverse Reactions
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CNS effects: Sedation (45%), dizziness (32%), sudden sleep attacks (0.7/1000 patient-years)
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Gastrointestinal: Nausea (18%), constipation (12%)
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Cardiovascular: Orthostatic hypotension (9%)
Risk Mitigation Strategies
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Titration protocol: ≤0.4 mg/week increases minimize hypotension risk
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Monitoring: Epworth Sleepiness Scale assessments quarterly
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Contraindications: Concomitant MAO inhibitors, history of impulse control disorders
Comparative Analysis with Other Dopamine Agonists
Efficacy Comparison
Agent | UPDRS-III Improvement | Dyskinesia Risk | Neuroprotective Evidence |
---|---|---|---|
Talipexole | 34% | Low | Strong (MPTP/Paraquat) |
Pramipexole | 38% | Moderate | Moderate (Hypoxia) |
Ropinirole | 31% | High | Limited |
Pharmacokinetic Differences
Talipexole’s 8-hour half-life permits TID dosing versus BID for shorter-acting agents. Its 90% protein binding limits cerebrospinal fluid penetration to 12% of plasma levels, requiring precise dose titration .
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